1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one
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Overview
Description
This compound is a product of the reduction of uridine and can be further modified to 5-methyldihydrouridine . It plays a crucial role in the stability and function of tRNA molecules.
Chemical Reactions Analysis
1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form uridine.
Reduction: It is a product of the reduction of uridine.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions include uridine and its derivatives .
Scientific Research Applications
1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleosides and nucleotides.
Biology: It is a crucial component of tRNA, influencing the stability and function of these molecules.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antiviral drugs.
Industry: It is used in the production of nucleoside analogs and other biochemical reagents.
Mechanism of Action
The mechanism of action of 1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one involves its incorporation into tRNA molecules. This incorporation affects the stability and function of tRNA, which in turn influences protein synthesis. The compound can also be further modified to 5-methyldihydrouridine, which has additional biological roles .
Comparison with Similar Compounds
Similar compounds to 1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one include:
Uridine: The parent compound from which 5,6-dihydrouridine is derived.
5-methyldihydrouridine: A further modified form of 5,6-dihydrouridine.
Cytidine: Another nucleoside with similar structural features but different biological roles.
The uniqueness of this compound lies in its specific role in tRNA stability and function, which is not shared by all nucleosides .
Properties
Molecular Formula |
C9H12N2O5S |
---|---|
Molecular Weight |
260.27 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C9H12N2O5S/c12-3-4-6(14)7(15)8(16-4)11-2-1-5(13)10-9(11)17/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,17)/t4-,6+,7-,8-/m1/s1 |
InChI Key |
GJTBSTBJLVYKAU-PXBUCIJWSA-N |
Isomeric SMILES |
C1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@H]([C@H](O2)CO)O)O |
Canonical SMILES |
C1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
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